molecular formula C15H22O3 B3107839 (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol CAS No. 162471-58-1

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol

Cat. No.: B3107839
CAS No.: 162471-58-1
M. Wt: 250.33 g/mol
InChI Key: UWZZBTPIGLQFCS-UHFFFAOYSA-N
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Description

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and a tetrahydro-2H-pyran-2-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol typically involves the reaction of 3-(3-bromopropyl)phenylmethanol with tetrahydro-2H-pyran-2-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the tetrahydro-2H-pyran-2-yl ether group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tetrahydro-2H-pyran-2-yl ether group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde or 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzoic acid.

    Reduction: Formation of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenylmethane.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The tetrahydro-2H-pyran-2-yl ether group can enhance the compound’s solubility and stability, facilitating its interaction with enzymes and receptors. The phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-2-methanol: A simpler analog with a similar tetrahydropyran ring but lacking the phenyl group.

    4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Contains a similar tetrahydropyran-2-yl ether group but with an aldehyde functional group instead of methanol.

    Phenol, 4-((tetrahydro-2H-pyran-2-yl)oxy): Similar structure but with a phenol group instead of methanol.

Uniqueness

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol is unique due to the combination of the phenylmethanol and tetrahydro-2H-pyran-2-yl ether groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-[3-(oxan-2-yloxy)propyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11,15-16H,1-2,4,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZZBTPIGLQFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCC2=CC(=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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